Methyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
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Overview
Description
Methyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the triazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylpyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with methyl chloroformate in the presence of a base such as triethylamine to yield the desired triazolopyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyridine derivatives.
Scientific Research Applications
Methyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Pharmaceuticals: Used as a building block in the synthesis of various pharmaceutical compounds.
Materials Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methyl ester group and triazolopyridine core make it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-6-10-11-8-5-7(9(13)14-2)3-4-12(6)8/h7H,3-5H2,1-2H3 |
InChI Key |
SPJBFMCXNCZLOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1CCC(C2)C(=O)OC |
Origin of Product |
United States |
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